molecular formula C11H17NO3S B13242360 4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine

4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine

Cat. No.: B13242360
M. Wt: 243.32 g/mol
InChI Key: IKILZWZAKAJDCG-UHFFFAOYSA-N
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Description

4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine is an organic compound with the molecular formula C₁₁H₁₇NO₃S It is characterized by the presence of a furan ring, a methanesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine typically involves the following steps:

    Formation of the Furan-2-ylmethanesulfonyl Chloride: This is achieved by reacting furan-2-ylmethanol with chlorosulfonic acid under controlled conditions to form furan-2-ylmethanesulfonyl chloride.

    Reaction with Piperidine: The furan-2-ylmethanesulfonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-{[(Furan-2-yl)methyl]methyl}piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine involves its interaction with specific molecular targets. The furan ring and methanesulfonyl group are key functional groups that contribute to its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Furan-2-yl)methyl]sulfamoyl}benzoic acid
  • 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid

Comparison

Compared to similar compounds, 4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine is unique due to the presence of both a piperidine ring and a methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

4-(furan-2-ylmethylsulfonylmethyl)piperidine

InChI

InChI=1S/C11H17NO3S/c13-16(14,9-11-2-1-7-15-11)8-10-3-5-12-6-4-10/h1-2,7,10,12H,3-6,8-9H2

InChI Key

IKILZWZAKAJDCG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CS(=O)(=O)CC2=CC=CO2

Origin of Product

United States

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